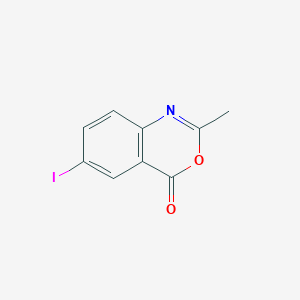

6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one

Description

Overview of 4H-3,1-Benzoxazin-4-one Derivatives in Academic Research

Derivatives of 4H-3,1-benzoxazin-4-one are a significant focus of academic and industrial research due to their broad spectrum of biological activities. researchgate.netuomosul.edu.iq These compounds are recognized as important chemical synthons for creating molecules with diverse physiological and pharmaceutical applications. uomosul.edu.iq

Research has demonstrated that this class of compounds exhibits a wide range of pharmacological properties, including:

Antibacterial and antifungal activities researchgate.netmdpi.com

Anti-inflammatory and analgesic effects mongoliajol.info

Anticancer and anti-HIV potential uomosul.edu.iq

Enzyme inhibition, particularly against serine proteases like Cathepsin G and human leukocyte elastase wisdomlib.orgbu.edu.egbenthamdirect.com

Furthermore, 4H-3,1-benzoxazin-4-one derivatives are highly valued as precursors for the synthesis of other complex heterocyclic systems, most notably quinazolinones, which also possess significant biological properties. researchgate.netmdpi.com Their versatile chemical nature allows for various substitutions on the benzoxazinone (B8607429) core, enabling the development of new compounds with tailored activities. researchgate.net The ease of synthesis, often starting from readily available anthranilic acids, adds to their appeal in synthetic chemistry. uomosul.edu.iqnih.gov

Significance of 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one as a Focused Research Target

This compound has emerged as a compound of specific interest primarily due to its role as a versatile building block in heterocyclic synthesis. bu.edu.egtandfonline.com The presence of an iodine atom at the 6-position of the benzoxazinone ring is particularly significant, as it provides a reactive site for further chemical modifications, enhancing its utility as a synthetic intermediate.

The synthesis of this compound is typically achieved by refluxing 5-Iodoanthranilic acid with acetic anhydride (B1165640). bu.edu.egresearchgate.net

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆INO₂ |

| CAS Number | 40889-40-5 |

A primary focus of research on this compound has been its reactivity towards various nitrogen nucleophiles. bu.edu.egresearchgate.netiiste.orgresearchgate.net These reactions are pivotal as they lead to the formation of a wide array of quinazolinone derivatives, which are compounds of significant biological interest. bu.edu.eg For instance, reacting this compound with reagents such as formamide (B127407), hydrazine (B178648) hydrate (B1144303), hydroxylamine (B1172632) hydrochloride, and various amines results in the corresponding 6-iodo-quinazolin-4-one derivatives. bu.edu.egresearchgate.net

| Reactant (Nitrogen Nucleophile) | Resulting Product Class | Reference |

|---|---|---|

| Formamide | 6-iodo-2-methyl-3H-quinazolin-4-one | bu.edu.eg |

| Hydrazine Hydrate | 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one | bu.edu.eg |

| Hydroxylamine Hydrochloride | 3-hydroxy-6-iodo-2-methyl-3H-quinazolin-4-one | bu.edu.eg |

| Amino Acids | Various substituted quinazolinone derivatives | researchgate.net |

The derivatives synthesized from this specific iodo-benzoxazinone have been subjected to further studies, including screening for antimicrobial activities. bu.edu.egresearchgate.net This strategic use of this compound as a key intermediate allows researchers to efficiently generate libraries of more complex molecules for biological evaluation, underscoring its importance as a focused target in medicinal and synthetic chemistry. bu.edu.egtandfonline.com

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-2-methyl-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO2/c1-5-11-8-3-2-6(10)4-7(8)9(12)13-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDORUMRUSQLRFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)I)C(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358782 | |

| Record name | 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40889-40-5 | |

| Record name | 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Iodo 2 Methyl 4h 3,1 Benzoxazin 4 One and Analogues

Conventional Synthetic Routes

Traditional methods for synthesizing the 4H-3,1-benzoxazin-4-one core often rely on the cyclization of anthranilic acid derivatives. These routes are well-established and widely used for their operational simplicity.

A primary and direct method for the synthesis of 2-methyl substituted 4H-3,1-benzoxazin-4-ones involves the thermal cyclization of corresponding anthranilic acids with acetic anhydride (B1165640). researchgate.net Specifically, 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one is prepared by refluxing its precursor, 5-Iodoanthranilic acid, with an excess of acetic anhydride. bu.edu.egresearchgate.net

The reaction proceeds through an initial N-acetylation of the amino group of the anthranilic acid, forming N-acetylanthranilic acid. tandfonline.com Subsequent heating in the presence of excess acetic anhydride facilitates an intramolecular cyclodehydration, where the carboxylic acid group attacks the acetyl carbonyl, eliminating a molecule of water to yield the final benzoxazinone (B8607429) ring system. tandfonline.com The excess acetic anhydride serves as both the acylating agent and the dehydrating agent. chemicalbook.com This method is effective for a range of substituted anthranilic acids, leading to various benzoxazinone derivatives. uomosul.edu.iq

Table 1: Synthesis of this compound via Acetylation-Cyclization

| Precursor | Reagent | Conditions | Yield | Melting Point | Reference |

|---|---|---|---|---|---|

| 5-Iodoanthranilic Acid | Acetic Anhydride | Reflux, 1-2 h | 75% | 155 °C | bu.edu.eg |

| Anthranilic Acid | Acetic Anhydride | Reflux, 3 h | 100% (oily product) | - | chemicalbook.com |

An alternative conventional route involves the reaction of anthranilic acids with acid chlorides. uomosul.edu.iqmdpi.com This approach is particularly useful for synthesizing 2-aryl or other 2-substituted benzoxazinones. Typically, the reaction is carried out by treating the anthranilic acid with two equivalents of an acid chloride in a basic solvent like pyridine (B92270). uomosul.edu.iqnih.gov

The established mechanism for this transformation involves a two-step acylation process. uomosul.edu.iq The first equivalent of the acid chloride acylates the amino group of the anthranilic acid. The second equivalent reacts with the carboxylic acid group, forming a mixed anhydride intermediate. This intermediate then undergoes intramolecular cyclization, with the loss of a molecule of the corresponding acid, to afford the 2-substituted-4H-3,1-benzoxazin-4-one derivative. uomosul.edu.iq In some variations of this method, an N-acyl anthranilic acid is first prepared and then cyclized by boiling in acetic anhydride. nih.gov

Advanced and Catalytic Synthesis Strategies

To overcome the limitations of conventional methods, such as harsh conditions or the use of hazardous reagents, advanced catalytic strategies have been developed. umich.edu These modern techniques often offer higher efficiency, milder reaction conditions, and broader functional group tolerance.

Palladium-catalyzed carbonylation reactions have emerged as a powerful tool for constructing the benzoxazinone scaffold. nih.govumich.edu These methods typically utilize halogenated precursors, such as o-iodoanilines or N-(o-bromoaryl)amides, and a source of carbon monoxide (CO). nih.govacs.org One high-yield synthesis involves the palladium-catalyzed cyclocarbonylation of o-iodoanilines with acid chlorides. nih.gov Another approach is the carbonylative cyclization of anthranilic acid with aryl bromides, which serves as an efficient alternative to classical methods. umich.edu

More recently, CO-releasing molecules or alternative carbonyl sources have been employed to avoid the direct handling of toxic, pressurized CO gas. acs.org For instance, a series of substituted benzoxazinones have been synthesized from N-(o-bromoaryl)amides using paraformaldehyde as an inexpensive and stable carbonyl source in a palladium-catalyzed reaction. acs.org These processes generally involve the formation of an amide, followed by palladium-catalyzed CO insertion and subsequent intramolecular cyclization. researchgate.net

A facile and efficient copper-catalyzed method provides access to 4H-3,1-benzoxazin-4-one derivatives through a tandem intramolecular C-N coupling followed by a rearrangement process. organic-chemistry.orgacs.org This strategy starts from substituted N-acyl-2-halobenzamides, which can be either iodo- or bromo-substituted substrates. organic-chemistry.org

The reaction is typically catalyzed by a copper(I) source, such as copper(I) iodide (CuI), in the presence of a base like potassium phosphate (B84403) (K₃PO₄). organic-chemistry.org The proposed mechanism involves the copper(I)-mediated activation of the starting material, which facilitates an intramolecular C-N bond formation. organic-chemistry.org This is followed by a rearrangement and subsequent ring closure to yield the final 4H-3,1-benzoxazin-4-one product. organic-chemistry.org This methodology is valued for its broad functional-group tolerance and its ability to proceed under relatively mild conditions. researchgate.netorganic-chemistry.org

Table 2: Optimized Conditions for Copper-Catalyzed Benzoxazinone Synthesis

| Catalyst | Base | Additive | Solvent | Temperature | Yield | Reference |

|---|

A highly atom-economical and modern strategy for constructing benzoxazinones involves the Rhodium(III)-catalyzed direct carbonylation of an ortho-C-H bond of anilines and their derivatives. nih.govchemistryviews.org This method utilizes a directing group to guide the catalyst to the specific C-H bond for activation and subsequent carbonylation. bohrium.com

In this approach, amide-functionalized arenes are used as substrates, reacting with carbon monoxide in the presence of a Rh(III) catalyst, such as Cp*Rh(MeCN)₃₂, and an oxidant. chemistryviews.org A key advantage of this protocol is the ability to generate the required acetanilide (B955) directing group in situ by reacting the corresponding aniline (B41778) with excess acetic anhydride. chemistryviews.orgbohrium.com The reaction then proceeds via a [3+2+1] cyclization to afford the benzoxazinone product. nih.gov This C-H activation strategy avoids the need for pre-functionalized halogenated substrates, representing a more efficient synthetic route. chemistryviews.orgnih.gov

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach minimizes waste, reduces reaction times, and simplifies purification processes. A notable one-pot method for synthesizing 4H-3,1-benzoxazine derivatives involves a sequential Passerini-azide/palladium-catalyzed azide (B81097)–isocyanide coupling/cyclization reaction. researchgate.net

In this process, an initial Passerini-azide three-component reaction occurs between a 2-azidobenzaldehyde, an isocyanide, and trimethylsilyl (B98337) azide. The resulting azide intermediate is not isolated but is subjected to a subsequent palladium-catalyzed reaction with another molecule of isocyanide. This triggers an azide-isocyanide coupling followed by an intramolecular cyclization to yield the final 4H-3,1-benzoxazine derivative in moderate to good yields. researchgate.net This methodology showcases the power of MCRs to rapidly build the benzoxazinone core.

| Reactants | Catalyst | Key Process | Yield |

|---|---|---|---|

| 2-Azidobenzaldehydes, Isocyanides, Trimethylsilyl azide | Pd(PPh3)4 | Passerini-azide reaction followed by Pd-catalyzed azide–isocyanide coupling and cyclization | Moderate to Good |

Oxidative Coupling and Intramolecular Cyclization Approaches

Oxidative strategies provide a powerful means to construct heterocyclic rings through the formation of C-O bonds. These methods often utilize mild and efficient oxidizing agents to facilitate intramolecular cyclization.

Iodine (I₂)-Catalyzed Synthesis: Molecular iodine has emerged as an effective catalyst for various organic transformations. In the context of benzoxazinone synthesis, an I₂-catalyzed condensation/cyclization of anthranilic acids with aryl aldehydes offers a direct route to 2-aryl-4H-3,1-benzoxazin-4-ones. This approach is valued for its operational simplicity and use of a readily available, non-toxic catalyst. nih.gov

Manganese Dioxide (MnO₂)-Mediated Synthesis: Activated manganese dioxide (MnO₂) is a versatile and selective oxidizing agent used for various transformations, including intramolecular cyclizations. nih.gov The temperature-dependent oxidative power and mild Lewis acidic nature of MnO₂ can be harnessed to synthesize fused benzoxazinone systems, such as 5H-pyrrolo[1,2-a] organic-chemistry.orgorganic-chemistry.orgbenzoxazinones, from ortho-functionalized anthranilic acid precursors. nih.gov This method involves an intramolecular C-O cyclization, providing access to complex benzoxazinone analogues, although yields can be variable depending on the substrate. nih.govnih.govresearchgate.net

| Method | Starting Materials | Key Reagent/Catalyst | Product Type | Yield Range |

|---|---|---|---|---|

| Iodine-Catalyzed Condensation | Anthranilic acids, Aryl aldehydes | I2 | 2-Aryl-4H-3,1-benzoxazin-4-ones | Not specified |

| MnO2-Mediated Cyclization | ortho-Functionalized anthranilic acids | Activated MnO2 | 5H-pyrrolo[1,2-a] organic-chemistry.orgorganic-chemistry.orgbenzoxazinones | 20-56% |

Green Chemistry Approaches in Benzoxazinone Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of important heterocyclic scaffolds like benzoxazinones.

Deep Eutectic Solvent-Mediated Synthesis

Deep eutectic solvents (DESs) have gained significant attention as green and sustainable alternatives to conventional volatile organic solvents. arkat-usa.org A common DES is formed from a mixture of choline (B1196258) chloride (a hydrogen bond acceptor) and urea (B33335) (a hydrogen bond donor), typically in a 1:2 molar ratio. nih.govnih.gov These solvents are biodegradable, non-toxic, inexpensive, and can often act as both the reaction medium and a catalyst. nih.gov

An efficient, one-pot synthesis of 2H-benzo[b] organic-chemistry.orgoxazin-3(4H)-one derivatives has been developed using a choline chloride:urea DES. arkat-usa.org This method involves the chemoselective reaction of 2-aminophenols with 2-bromoalkanoates at room temperature without the need for an additional catalyst or base. The reaction tolerates a variety of functional groups and offers a simple work-up procedure, as the DES can be easily removed by washing with water. arkat-usa.orgresearchgate.net

Microwave-Assisted Synthetic Procedures

Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods. researchgate.net Microwave-assisted synthesis often aligns with green chemistry principles by improving energy efficiency. ejbps.com

A facile, one-pot, solvent-free synthesis of 4H-benzo organic-chemistry.orgorganic-chemistry.orgoxazin-4-ones from isatoic anhydrides and acetic anhydride has been developed using microwave irradiation over a basic alumina (B75360) support. This protocol avoids the need for prolonged refluxing and tedious work-ups associated with conventional methods, providing excellent yields in minutes. researchgate.net Similarly, acid-catalyzed reactions of anthranilic acids with orthoesters to form benzoxazinones can be accelerated under microwave conditions. nih.gov

| Method | Conditions | Time | Yield |

|---|---|---|---|

| Conventional | Reflux in pyridine | Not specified (prolonged) | 63% |

| Microwave (Solvent-free) | Basic alumina support, 720W | 5 min | 92% |

Biocatalytic Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations, offering unparalleled chemo-, regio-, and enantioselectivity under mild, environmentally friendly conditions. nih.gov Lipases are a widely used class of enzymes in organic synthesis, primarily for the hydrolysis and synthesis of esters. nih.gov

While direct lipase-catalyzed formation of the benzoxazinone ring is not commonly reported, these enzymes are highly valuable for the synthesis of chiral precursors or for the selective modification of benzoxazinone derivatives. For instance, lipases can be employed for the kinetic resolution of racemic alcohols or amines that could serve as starting materials for chiral benzoxazinones. They can also perform selective acylation or deacylation on functional groups attached to the benzoxazinone core, a task that can be challenging using conventional chemical methods. This enzymatic approach avoids the need for complex protecting group strategies and harsh reaction conditions. nih.gov

Solvent-Assisted Grinding Methodologies

Mechanochemistry, particularly solvent-assisted grinding (SAG), is a green synthetic technique that involves conducting reactions by grinding solid reactants together, often with a minimal amount of liquid. This method significantly reduces or eliminates the need for bulk solvents, lowers energy consumption, and can lead to shorter reaction times and different product outcomes compared to solution-phase reactions. organic-chemistry.org

A rapid and efficient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones has been achieved via the cyclodehydration of N-acyl anthranilic acids using SAG. organic-chemistry.orgorganic-chemistry.org The reaction is mediated by 2,4,6-trichloro-1,3,5-triazine (TCT) as a dehydrating agent and a catalytic amount of triphenylphosphine. This process is typically complete within 1-2 minutes at room temperature and provides good to excellent yields (up to 98%). organic-chemistry.org The methodology is notable for its high efficiency, use of inexpensive reagents, and broad substrate scope, tolerating various functional groups. organic-chemistry.orgiau.ir

Chemical Reactivity and Derivatization Strategies

Nucleophilic Attack and Ring-Opening Reactions

The core reactivity of 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one is centered around the electrophilic nature of the C2 and C4 positions of the oxazinone ring. nih.gov This makes the compound susceptible to attack by a variety of nucleophiles, initiating a ring-opening sequence that is often followed by an intramolecular cyclization to yield more stable heterocyclic systems. This pathway is the cornerstone for the synthesis of a diverse range of derivatives.

Reactions with Nitrogen Nucleophiles

The reaction of this compound with nitrogen-based nucleophiles is a well-established and highly efficient method for the synthesis of substituted quinazolinones. bu.edu.egresearchgate.net The general mechanism involves the initial attack of the nitrogen nucleophile on the C4 carbonyl carbon, leading to the cleavage of the acyl-oxygen bond and opening of the oxazinone ring. This is followed by cyclization and dehydration to form the stable six-membered pyrimidinone ring of the quinazolinone system. researchgate.net

A comprehensive study by Eissa et al. demonstrated the versatility of this reaction with a wide range of nitrogen nucleophiles. bu.edu.egresearchgate.net

Hydrazine (B178648) Hydrate (B1144303) : The hydrazinolysis of the benzoxazinone (B8607429) in boiling ethanol (B145695) results in the formation of 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one. bu.edu.eg

Hydroxylamine (B1172632) Hydrochloride : In boiling pyridine (B92270), the reaction with hydroxylamine hydrochloride yields 3-hydroxy-6-iodo-2-methyl-3H-quinazolin-4-one. bu.edu.eg

Formamide (B127407) : Heating the benzoxazinone with formamide provides a direct route to the parent 6-iodo-2-methyl-3H-quinazolin-4-one. bu.edu.eg

Aliphatic and Aromatic Amines : Reactions with various amines, such as ethylamine, 4-chloroaniline, and benzylamine, in boiling acetic acid lead to the corresponding N-substituted quinazolinones, for instance, 3-ethyl-6-iodo-2-methyl-3H-quinazolin-4-one. bu.edu.eg

Amino Acids : The compound readily reacts with different amino acids like glycine, alanine, and valine in boiling pyridine to furnish (6-iodo-2-methyl-4-oxo-4H-quinazolin-3-yl) substituted carboxylic acids. bu.edu.eg

Heterocyclic Amines : Heterocyclic amines have also been successfully employed to create more complex, fused systems. bu.edu.eg

Ethanolamine (B43304) : Refluxing with ethanolamine in acetic acid yields 3-(2-hydroxy-ethyl)-6-iodo-2-methyl-3H-quinazolin-4-one. bu.edu.eg

Sodium Azide (B81097) : The reaction with sodium azide in boiling acetic acid can proceed via two different pathways, yielding 5-iodo-2-(5-methyl-tetrazol-1-yl)-benzoic acid and 1-acetyl-5-iodo-1,3-dihydro-benzoimidazol-2-one. bu.edu.eg

| Nitrogen Nucleophile | Reaction Conditions | Product |

|---|---|---|

| Hydrazine Hydrate | Ethanol, Reflux | 3-Amino-6-iodo-2-methyl-3H-quinazolin-4-one |

| Hydroxylamine Hydrochloride | Pyridine, Reflux | 3-Hydroxy-6-iodo-2-methyl-3H-quinazolin-4-one |

| Formamide | Reflux | 6-Iodo-2-methyl-3H-quinazolin-4-one |

| Ethylamine | Acetic Acid, Reflux | 3-Ethyl-6-iodo-2-methyl-3H-quinazolin-4-one |

| Glycine | Pyridine, Reflux | (6-Iodo-2-methyl-4-oxo-4H-quinazolin-3-yl)acetic acid |

| Ethanolamine | Acetic Acid, Reflux | 3-(2-Hydroxy-ethyl)-6-iodo-2-methyl-3H-quinazolin-4-one |

| Sodium Azide | Acetic Acid, Reflux | 5-Iodo-2-(5-methyl-tetrazol-1-yl)-benzoic acid and 1-Acetyl-5-iodo-1,3-dihydro-benzoimidazol-2-one |

Formation of Quinazolinone Derivatives and Related Fused Systems

The synthesis of quinazolinone derivatives is the most prominent application of this compound's reactivity. bu.edu.egresearchgate.net As detailed in the previous section, the reaction with primary amines or other nitrogen nucleophiles serves as a robust and straightforward method to construct the quinazolin-4(3H)-one core. bu.edu.egiiste.org This transformation is valuable because the quinazolinone moiety is a "privileged" scaffold in medicinal chemistry, found in numerous biologically active compounds. mdpi.com The reaction's versatility allows for the introduction of a wide range of substituents at the N-3 position of the quinazolinone ring, enabling the creation of large libraries of compounds for structure-activity relationship studies. bu.edu.egresearchgate.net

Reactions with Carbon Nucleophiles

While less common than reactions with nitrogen nucleophiles, this compound can also react with carbon nucleophiles. These reactions typically require basic conditions to generate a sufficiently reactive carbanion. Research on the closely related 6-iodo-2-isopropyl-4H-3,1-benzoxazin-4-one has shown that it reacts with carbanions generated from active methylene (B1212753) compounds. tandfonline.com

For example, the reaction with diethylmalonate, a source of a soft carbon nucleophile, proceeds via the attack of the malonate anion at the C4 position of the benzoxazinone ring. tandfonline.com This leads to ring opening and subsequent cyclization to form a 4-hydroxy-quinolin-2(1H)-one derivative. This reaction pathway provides an alternative route to different heterocyclic cores, moving from a 1,3-oxazine system to a quinoline (B57606) system. General studies on 2-methyl-4H-3,1-benzoxazin-4-ones have also demonstrated their reactivity towards various carbon nucleophiles under microwave irradiation, leading to high yields of 4-hydroxy-quinolin-2-ones. researchgate.net Information regarding reactions with hard carbon nucleophiles like Grignard reagents is not extensively documented for this specific compound.

Influence of Substituents on Benzoxazinone Ring Stability and Reactivity to Nucleophiles

The stability and reactivity of the benzoxazinone ring are significantly influenced by the nature of the substituents on the aromatic ring. In general, electron-withdrawing groups on the aromatic ring increase the electrophilicity of the C4 carbonyl carbon, making the ring more susceptible to nucleophilic attack and ring-opening. nih.gov Conversely, electron-donating groups can decrease reactivity by donating electron density to the ring system. nih.gov

The iodine atom at the C6 position in this compound exerts a dual electronic effect. It is electronegative and withdraws electron density through the sigma framework (inductive effect), which should enhance the reactivity of the ring towards nucleophiles. However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (mesomeric effect). Typically for halogens, the inductive effect is dominant, leading to a net deactivation of the ring towards electrophilic substitution, but it still makes the carbonyl carbons more electrophilic and thus more reactive to nucleophilic attack compared to an unsubstituted analogue. This enhanced reactivity facilitates the ring-opening and derivatization reactions discussed previously.

Electrophilic Reactivity and Mechanistic Pathways

The primary reactivity of the 4H-3,1-benzoxazin-4-one system is dominated by its electrophilic centers at C2 and C4, which react with nucleophiles. Reports on the electrophilic reactivity of the benzoxazinone nucleus itself, such as undergoing electrophilic aromatic substitution, are uncommon, as the heterocyclic part of the molecule is generally electron-deficient. Mechanistic pathways involving intermediates like nitrenium ions are not typically associated with the direct reactivity of the benzoxazinone ring. Nitrenium ions are more commonly generated from precursors like aryl azides or N-arylhydroxylamines. macsos.com.auwikipedia.org The documented chemistry of this compound focuses almost exclusively on its behavior as an electrophile in reactions with nucleophiles.

Diversification via Further Functional Group Transformations

The derivatization of this compound does not end with the formation of the quinazolinone ring. The initial products can serve as platforms for further functional group transformations, allowing for extensive diversification.

One key example is the derivatization of 3-amino-6-iodo-2-methylquinazolin-4(3H)-one, which is readily synthesized from the parent benzoxazinone. semanticscholar.org The primary amino group at the N-3 position is a versatile handle for further reactions. For instance, it can be condensed with various substituted aromatic aldehydes to form a series of Schiff bases (imines). semanticscholar.org This reaction introduces significant structural diversity, attaching various aryl moieties to the quinazolinone core. semanticscholar.org

Furthermore, the amino group can undergo acylation. The reaction of 3-amino-6-iodo-2-methylquinazolin-4(3H)-one with acetic anhydride (B1165640) leads to the formation of N-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide. mdpi.com These examples demonstrate that the initial quinazolinone products are not endpoints but rather valuable intermediates for creating more complex and functionally diverse molecules.

| Starting Material | Reagent | Transformation | Product Class |

|---|---|---|---|

| 3-Amino-6-iodo-2-methylquinazolin-4(3H)-one | Substituted Aromatic Aldehydes | Condensation | Schiff Bases |

| 3-Amino-6-iodo-2-methylquinazolin-4(3H)-one | Acetic Anhydride | Acylation | N-Acetylated Quinazolinone |

Spectroscopic Characterization Techniques for Structural Elucidation

Infrared (IR) and Raman Spectroscopy (e.g., FT-IR, Vibrational Analysis)

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one. The analysis of its IR spectrum reveals characteristic absorption bands that correspond to specific vibrational modes of the molecule's bonds. bu.edu.eg

Key absorption bands observed in the IR spectrum confirm the presence of the core benzoxazinone (B8607429) structure. A strong absorption band is noted at 1760 cm⁻¹, which is attributable to the stretching vibration of the carbonyl group (C=O) within the heterocyclic ring. bu.edu.eg Another significant band appears at 1620 cm⁻¹, corresponding to the C=N stretching vibration. bu.edu.eg The spectrum also shows bands for aromatic C-H stretching at 3012 cm⁻¹ and aliphatic C-H stretching from the methyl group at 2925 cm⁻¹. bu.edu.eg

Detailed vibrational data from the FT-IR spectrum is summarized below.

| Wave Number (cm⁻¹) | Vibration Type | Functional Group |

| 3012 | Aromatic C-H Stretch | Ar-H |

| 2925 | Aliphatic C-H Stretch | C-H (in CH₃) |

| 1760 | Carbonyl Stretch | C=O |

| 1620 | Imine Stretch | C=N |

Data sourced from Eissa, A. M. F., et al. (2013). bu.edu.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound offers clear signals for the protons in the aromatic ring and the methyl group. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons appear as a multiplet in the range of δ 7.10-7.32 ppm, integrating to three protons. bu.edu.eg A sharp singlet is observed at δ 1.61 ppm, which corresponds to the three protons of the methyl group at the 2-position. bu.edu.eg

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.10-7.32 | Multiplet (m) | 3H | Ar-H |

| 1.61 | Singlet (s) | 3H | -CH₃ |

Data sourced from Eissa, A. M. F., et al. (2013). bu.edu.eg

¹³C NMR: While ¹³C NMR is a standard technique for structural elucidation, specific experimental chemical shift data for this compound are not available in the reviewed literature. Based on the structure, one would expect to see nine distinct signals corresponding to the nine carbon atoms in the molecule, with characteristic shifts for the carbonyl carbon, the C=N carbon, the carbon bearing the iodine atom, and the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure. The electron impact mass spectrum of this compound shows a distinct molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 287. bu.edu.eg This corresponds to the calculated molecular weight of the compound (C₉H₆INO), providing strong evidence for its elemental composition. bu.edu.eg

While detailed fragmentation studies for this specific molecule are not extensively published, the fragmentation of 2-methyl-4H-3,1-benzoxazin-4-one derivatives typically involves initial cleavages of the heterocyclic ring. Plausible fragmentation pathways would include the loss of a neutral carbon monoxide (CO) molecule from the carbonyl group, followed by cleavage of the oxazine (B8389632) ring. The presence of the methyl group could lead to the formation of an [M-15]⁺ fragment corresponding to the loss of a methyl radical (•CH₃).

Elemental Analysis

Elemental analysis provides the percentage composition of the elements within the compound, which is used to verify the empirical and molecular formula. The molecular formula for this compound is C₉H₆INO, with a molecular weight of 287.05 g/mol . Although experimental values for the title compound are not provided in the primary literature, the theoretical elemental composition can be calculated.

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 37.65 |

| Hydrogen | H | 2.11 |

| Iodine | I | 44.21 |

| Nitrogen | N | 4.88 |

| Oxygen | O | 5.57 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. Specific experimental UV-Vis absorption data, such as the wavelength of maximum absorbance (λmax), for this compound are not detailed in the surveyed scientific literature. Generally, benzoxazinone derivatives exhibit characteristic absorption bands in the UV region due to π → π* and n → π* electronic transitions associated with the aromatic ring and the conjugated system of the heterocyclic moiety.

Computational Chemistry and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug design for understanding and predicting the interaction between a ligand and a protein's active site. For derivatives of 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one, docking studies have been pivotal in identifying and optimizing their roles as inhibitors of various key biological targets.

Protein-Ligand Interaction Analysis

Computational screening and molecular docking simulations have explored the interaction of iodoquinazoline derivatives, derived from this compound, with several important protein targets implicated in cancer and other diseases.

Serine Proteases: The 4H-3,1-benzoxazin-4-one core structure is recognized for its potential as an inhibitor of serine proteases, such as human leukocyte elastase. bu.edu.eg The mechanism is believed to involve the acylation of the active site serine residue, leading to enzyme inhibition. bu.edu.eg

EGFR and VEGFR-2: A significant area of research has been the design of iodoquinazoline derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.gov Both are critical tyrosine kinases involved in tumor proliferation and angiogenesis. mdpi.com Docking studies have been employed to design and rationalize the activity of novel compounds that can simultaneously block these signaling pathways, an attractive strategy in cancer therapy. nih.govrsc.org

Dihydrofolate Reductase (DHFR): Derivatives of 6-iodo-2-methylquinazolin-4(3H)-one have been synthesized and evaluated as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in the synthesis of DNA precursors and a well-established target for anticancer drugs. nih.govresearchgate.net Molecular docking has been used to correlate the cytotoxic activity of these compounds with their binding affinity to the DHFR active site. nih.gov

Molybdenum Hydroxylases: In vitro studies have shown that 6-iodo-quinazoline derivatives can act as competitive inhibitors of cytosolic molybdenum hydroxylases, specifically xanthine (B1682287) oxidase and aldehyde oxidase. scialert.net

The table below summarizes the key protein targets and findings from molecular docking studies of compounds derived from the this compound scaffold.

| Protein Target | Compound Class | Key Findings from Docking Studies |

| Dihydrofolate Reductase (DHFR) | 6-iodo-2-methylquinazolin-4(3H)-one derivatives | Good correlation between calculated binding affinity and experimental cytotoxic activity. nih.gov |

| EGFR / VEGFR-2 | N-alkyl substituted iodoquinazoline derivatives | Compounds designed to fit into the ATP-binding sites of both kinases, acting as dual inhibitors. nih.govnih.gov |

| Serine Proteases (e.g., Human Leukocyte Elastase) | 4H-3,1-benzoxazin-4-ones | The core structure is known to inhibit these enzymes via acylation of the active site. bu.edu.eg |

| Molybdenum Hydroxylases (e.g., Xanthine Oxidase) | 6-Iodo-quinazolines | Derivatives show competitive inhibition patterns. scialert.net |

Elucidation of Binding Modes and Active Site Interactions

The effectiveness of an inhibitor is determined by its specific interactions within the protein's active site. Docking studies provide detailed insights into these binding modes.

For DHFR inhibitors , simulations revealed that the quinazoline (B50416) ring of the derivatives plays a crucial role in hydrophobic interactions within the active site. nih.gov The most potent compounds form key hydrogen bond interactions with critical amino acid residues. For example, the 2-amino and 4-amino groups of related inhibitors have been shown to form hydrogen bonds with residues like Asp54, Ile14, and Leu164, which are essential for anchoring the ligand in the active site. ijpsonline.com

In the case of dual EGFR/VEGFR-2 inhibitors , the iodoquinazoline scaffold typically acts as a hinge-binder, mimicking the adenine (B156593) portion of ATP. nih.govmdpi.com Key interactions often include a crucial hydrogen bond between the N1 atom of the quinazoline ring and the backbone NH of a conserved methionine residue (Met793 in EGFR) in the hinge region of the kinase domain. nih.gov Additional hydrophobic and van der Waals interactions between the substituted parts of the molecule and the surrounding residues contribute to the binding affinity and selectivity. nih.govnih.gov

The following table details the specific molecular interactions observed between iodoquinazoline derivatives and their target enzymes.

| Protein Target | Key Amino Acid Residues | Type of Interaction | Ligand Moiety Involved |

| DHFR | Asp54, Ile14, Leu164 | Hydrogen Bonding | Amino groups on the core ring ijpsonline.com |

| Phe31, Val115 | Hydrophobic Interactions | Quinazoline ring, substituted phenyl rings nih.govnih.gov | |

| EGFR | Met793 (Hinge Region) | Hydrogen Bonding | Quinazoline N1 atom nih.gov |

| Leu718, Val726, Leu844 | Hydrophobic Interactions | Substituted aromatic and aliphatic moieties nih.gov | |

| VEGFR-2 | Cys919 (Hinge Region) | Hydrogen Bonding | Quinazoline N1 atom nih.gov |

| Val848, Leu889, Val916, Leu1035 | Hydrophobic Interactions | Substituted aromatic and aliphatic moieties nih.gov |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

SAR and QSAR studies are essential for optimizing lead compounds by identifying the chemical features responsible for their biological activity.

Identification of Key Descriptors for Biological Activity

Through the analysis of various derivatives, specific structural properties have been identified as crucial for biological activity.

A three-dimensional QSAR (3D-QSAR) analysis performed on 6-iodo-2-methylquinazolin-4-(3H)-one derivatives targeting DHFR highlighted the importance of both steric and electrostatic fields. nih.gov The resulting contour maps indicated that:

Steric Properties: The presence of bulky, sterically favorable groups at certain positions can enhance activity, while steric hindrance in other regions is detrimental.

Electrostatic Properties: The model suggested that electron-withdrawing and lipophilic groups, particularly at the para-position of a 3N-substituted phenyl ring, were favorable for increased cytotoxic activity. nih.gov This points to the significance of hydrogen-bonding properties and hydrophobic interactions.

A separate QSAR study on a broader class of benzoxazine (B1645224) derivatives identified other key molecular descriptors related to their electrooxidation potential, which can influence biological activity. nih.gov These descriptors include:

HOMO energy: The energy of the highest occupied molecular orbital.

Partial positive surface area: A descriptor related to molecular shape and polarity.

Relative number of hydrogen atoms. nih.gov

These findings underscore that a combination of molecular shape, electronic properties, and the potential for specific interactions like hydrogen bonding are key determinants of the biological activity of this class of compounds.

Predictive Modeling of Biological Efficacy and Lead Compound Design

QSAR models provide a mathematical framework to predict the activity of novel compounds before their synthesis, thereby guiding rational drug design. nih.gov

The 3D-QSAR model developed for the 6-iodo-2-methylquinazolin-4-(3H)-one series against DHFR demonstrated good predictive power. nih.gov Such a model allows researchers to:

Forecast the biological efficacy of newly designed but unsynthesized derivatives.

Prioritize the synthesis of compounds with the highest predicted potency.

Provide insights for structural modifications to optimize activity, for example, by suggesting the placement of electron-withdrawing groups or hydrophobic moieties to enhance interaction with the target enzyme. nih.gov

This predictive capability is a cornerstone of modern lead optimization, accelerating the drug discovery process by focusing resources on the most promising candidates. diva-portal.org

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules from first principles. These methods can provide deep insights into molecular properties like orbital energies (HOMO/LUMO), electrostatic potential, and bond strengths.

While specific DFT studies focusing exclusively on this compound are not extensively reported in the surveyed literature, DFT calculations have been applied to other benzoxazine derivatives. researchgate.net Such studies are typically used to:

Optimize the ground-state molecular geometry.

Calculate electronic properties to understand reactivity and spectroscopic characteristics.

Analyze frontier molecular orbitals (HOMO and LUMO) to predict the most likely sites for electrophilic and nucleophilic attack.

Energetically study potential reaction pathways or intermolecular interactions.

For a molecule like this compound, DFT could be used to rationalize its reactivity with nucleophiles or to provide accurate partial charges and geometries for use in more advanced molecular docking and dynamics simulations.

Geometry Optimization and Conformational Analysis

Theoretical geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, providing insights into bond lengths, bond angles, and dihedral angles. For this compound, this process would typically be performed using methods like Density Functional Theory (DFT).

Table 1: Predicted Structural Characteristics of this compound

| Feature | Predicted Characteristic | Rationale |

|---|---|---|

| Benzoxazinone (B8607429) Core | Planar | Maximizes π-system conjugation, as seen in similar structures. researchgate.net |

| Iodine Atom Position | In the plane of the aromatic ring | Maintains the aromatic system's planarity. |

| Methyl Group | Attached to the planar ring system | Free rotation of the C-C bond is expected. |

Electronic Properties Determination

The electronic properties of a molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electrostatic potential, and dipole moment, are crucial for understanding its reactivity and intermolecular interactions. These are commonly calculated using DFT methods.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and thus more reactive. The distribution of HOMO and LUMO orbitals indicates the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). For this compound, the HOMO is expected to be localized over the electron-rich aromatic ring and the oxygen atom, while the LUMO is likely concentrated on the electron-withdrawing carbonyl group and the C=N bond.

The molecular electrostatic potential (MEP) map illustrates the charge distribution within the molecule. Negative potential regions (typically colored red) indicate areas prone to electrophilic attack, while positive regions (blue) are susceptible to nucleophilic attack. In this molecule, the oxygen atom of the carbonyl group would be a site of significant negative potential.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Characteristic | Significance |

|---|---|---|

| HOMO-LUMO Gap | Moderate to low | Indicates potential for chemical reactivity. |

| HOMO Localization | Aromatic ring, heteroatoms | Electron-donating regions. |

| LUMO Localization | Carbonyl group, C=N bond | Electron-accepting regions. |

| Electrostatic Potential | Negative potential on carbonyl oxygen | Site for electrophilic interactions. |

| Dipole Moment | Non-zero, significant | Indicates a polar molecule with potential for dipole-dipole interactions. |

Spectroscopic Correlations through Theoretical Calculations

Theoretical calculations can predict spectroscopic data (UV, IR, Raman, NMR), which can then be compared with experimental results to confirm the molecular structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated to assign vibrational modes to experimentally observed absorption bands. Experimental IR data for this compound shows characteristic absorption bands at 1760 cm⁻¹ for the C=O group and 1620 cm⁻¹ for the C=N group. bu.edu.egresearchgate.net Theoretical calculations would be expected to predict these vibrational frequencies with good accuracy, confirming the presence of these functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) are valuable for assigning signals in experimental spectra. The experimental ¹H NMR spectrum of this compound shows multiplets in the aromatic region (δ 7.10-7.32 ppm) and a singlet for the methyl group (δ 1.61 ppm). bu.edu.eg Theoretical predictions would aid in the precise assignment of each aromatic proton and the carbon atoms in the molecule.

Thermochemical Investigations and Enthalpy Calculations

In Silico Pharmacokinetic Predictions

In silico methods are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule, which are crucial in drug discovery. Parameters like druglikeness and drug score are evaluated to assess the potential of a compound to be a viable drug candidate.

Druglikeness is often assessed using rules such as Lipinski's Rule of Five, which considers molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Table 3: Predicted Druglikeness of this compound based on Lipinski's Rule of Five

| Property | Rule of Five Guideline | Predicted Value for C₉H₆INO₂ | Compliance |

|---|---|---|---|

| Molecular Weight | ≤ 500 g/mol | 287.05 g/mol synchem.de | Yes |

| LogP (Lipophilicity) | ≤ 5 | Likely between 2 and 3 | Yes |

| Hydrogen Bond Donors | ≤ 5 | 0 | Yes |

| Hydrogen Bond Acceptors | ≤ 10 | 3 (two O atoms, one N atom) | Yes |

Biological Activities and Mechanistic Studies Excluding Clinical Data

Enzymatic Inhibition Studies

The 4H-3,1-benzoxazin-4-one core is a well-established inhibitor of several enzyme classes, most notably serine proteases. researchgate.net

Serine Protease Inhibition

Derivatives of 4H-3,1-benzoxazin-4-one have demonstrated inhibitory activity against a range of serine proteases, which are crucial enzymes in various physiological and pathological processes. nih.gov

Human Leukocyte Elastase (HLE): The benzoxazinone (B8607429) class of compounds has been tested for inhibitory activity against HLE, a serine protease implicated in inflammatory diseases. researchgate.netresearchgate.net These compounds are designed as mechanism-based inhibitors that form a stable acyl-enzyme intermediate, effectively blocking the enzyme's activity. researchgate.net

α-Chymotrypsin: The inactivation of chymotrypsin (B1334515) by benzoxazinone derivatives has been documented. The mechanism involves a "suicide inactivation" process where the enzyme's active site serine attacks the benzoxazinone ring, leading to a stable, inactive complex.

C1r Serine Protease: A series of 2-aryl-4H-3,1-benzoxazin-4-ones were synthesized and evaluated for their ability to inhibit the C1r serine protease, an enzyme involved in the classical complement pathway. researchgate.net Certain derivatives were found to be equipotent and more selective than the reference compound FUT-175. researchgate.net

HSV-1 Protease: While specific studies on 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one are not detailed, the broader class of protease inhibitors is actively investigated for antiviral therapies, including against Herpes Simplex Virus Type 1 (HSV-1). The viral protease is essential for viral replication, making it a key therapeutic target.

Proposed Mechanisms of Enzyme Acylation and Covalent Bond Formation

The primary mechanism by which 4H-3,1-benzoxazin-4-ones inhibit serine proteases is through enzyme acylation. researchgate.net This process is initiated by a nucleophilic attack from the active site serine residue of the protease on the electrophilic lactone carbonyl carbon (C-4) of the benzoxazinone ring. researchgate.netwikipedia.orglibretexts.org

This attack leads to the opening of the heterocyclic ring and the formation of a covalent acyl-enzyme intermediate. nih.govlibretexts.org This intermediate is a substituted o-aminobenzoyl ester. The stability of this covalent bond effectively inactivates the enzyme. The rate of deacylation (hydrolysis of the ester to regenerate the free enzyme) is typically very slow, leading to potent, time-dependent inhibition. libretexts.org This mechanism classifies these compounds as suicide inhibitors or mechanism-based inactivators. researchgate.net

Histone Deacetylase (HDA) Inhibition

Currently, there is limited specific information in the scientific literature directly linking this compound or its close analogues to histone deacetylase (HDAC) inhibition. While HDAC inhibitors are a significant area of research, particularly in oncology, the benzoxazinone scaffold has not been prominently featured as a primary pharmacophore for this target class in the available literature. researchgate.netunisi.itnih.govnih.govyoutube.com

Antimicrobial Activities and Mechanistic Insights

Studies have been conducted to evaluate the efficacy of this compound and its derivatives against various microbial pathogens. researchgate.netbu.edu.egiiste.org

Broad-Spectrum Antibacterial Activity (Gram-Positive and Gram-Negative Strains)

Research into the antimicrobial properties of quinazolinone derivatives synthesized from this compound has shown notable antibacterial effects. researchgate.netbu.edu.eg The parent benzoxazinone itself is a key intermediate in synthesizing these more complex heterocyclic systems. bu.edu.egtandfonline.com Derivatives bearing a bromo or iodo group have been reported to exhibit very good antimicrobial activity. researchgate.net Testing has been performed against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Spectrum of this compound Derivatives

| Bacterial Type | Species Tested | Activity Noted |

|---|---|---|

| Gram-Positive | Staphylococcus aureus | Yes |

| Streptococcus pyogenes | Yes | |

| Gram-Negative | Escherichia coli | Yes |

Antifungal Activities

In addition to antibacterial action, derivatives of this compound have been screened for their antifungal potential. bu.edu.egiiste.orgnih.govnih.govscribd.com The presence of the benzoxazinone core is associated with these antifungal properties. researchgate.netbu.edu.eg

Table 2: Antifungal Spectrum of this compound Derivatives

| Fungal Species Tested | Activity Noted |

|---|---|

| Candida albicans | Yes |

| Aspergillus niger | Yes |

Multitarget Modes of Action in Antimicrobial Contexts

Research has confirmed the antimicrobial potential of this compound and its derivatives against various strains of bacteria and fungi. researchgate.net While the precise multitarget modes of action for this specific compound are not yet fully elucidated, the benzoxazinone core is known to interact with multiple biological targets. One of the key mechanisms for 4H-3,1-benzoxazin-4-ones is the inhibition of serine proteases through enzyme acylation, where the active site serine nucleophilically attacks the lactone carbon. researchgate.net This interaction can disrupt essential enzymatic processes in microorganisms. The multitarget approach is a significant advantage in combating antimicrobial resistance, as it is more difficult for pathogens to develop resistance to a compound that affects multiple cellular pathways simultaneously. Further investigation is needed to identify the full spectrum of molecular targets of this compound in various microbial species.

Anticancer and Pro-Apoptotic Research

While specific studies on the anticancer and pro-apoptotic activities of this compound are not extensively available, the broader class of benzoxazines has demonstrated promising results in this area.

Inhibition of Cell Viability and Induction of Apoptosis

Investigations into various benzoxazine (B1645224) and benzazole derivatives have shown their ability to induce apoptosis in tumor cell lines. nih.gov For example, studies on other substituted benzoxazines have demonstrated significant inhibition of cell proliferation in breast cancer cell lines, with IC50 values indicating potent activity. nih.gov These compounds often trigger programmed cell death, or apoptosis, which is a crucial mechanism for eliminating cancerous cells. The induction of apoptosis is a hallmark of many effective chemotherapeutic agents. The pro-apoptotic effects of these related compounds suggest that this compound may also possess the ability to inhibit cancer cell viability and induce apoptosis, though direct experimental evidence is needed to confirm this.

Table 1: Inhibitory Concentration (IC50) of Representative Benzoxazine Derivatives on Breast Cancer Cell Lines

Note: The following data is for related benzoxazine compounds and not specifically for this compound.

| Compound | MCF-7 (µM) | CAMA-1 (µM) | SKBR-3 (µM) | HCC1954 (µM) |

| Benzoxazine 16 | 0.30 | 0.16 | 0.09 | 0.51 |

| Benzoxazine 24 | >157.4 | >139 | >93.08 | >157.2 |

| Benzoxazine 25 | 10.5 | 8.7 | 5.8 | 9.9 |

| Benzoxazine 26 | 1.2 | 0.9 | 0.6 | 1.5 |

DNA Interaction Studies as a Proposed Mechanism

The interaction with DNA is a proposed mechanism of action for the anticancer effects of many heterocyclic compounds. While direct DNA interaction studies for this compound have not been specifically reported, research on structurally related compounds provides some insights. For instance, studies on other small heterocyclic molecules have explored their binding to human DNA, with spectroscopic and viscometric measurements indicating potential intercalation and electrostatic interactions. nih.gov Such interactions can disrupt DNA replication and transcription, ultimately leading to cell death. Molecular docking studies on other 1,10-phenanthroline (B135089) derivatives have also suggested that these types of molecules can bind to and stabilize DNA structures, such as telomeric quadruplexes, which are implicated in cancer cell proliferation. nih.gov These findings suggest that DNA interaction is a plausible, yet unconfirmed, mechanism for the potential anticancer activity of this compound.

Antioxidant Investigations (e.g., DPPH Free Radical Scavenging Assay)

The antioxidant potential of chemical compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. In this test, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance, which is indicative of its antioxidant capacity. mdpi.comnih.gov The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. researchgate.netnih.gov A lower IC50 value signifies greater antioxidant activity. researchgate.netnih.gov

Table 2: DPPH Radical Scavenging Activity (IC50) of Structurally Unrelated Spices for Methodological Context

Note: This table is for illustrative purposes to show typical data presentation for DPPH assays and does not represent data for this compound.

| Spice Extract | IC50 (mg/ml) |

| Cloves | 0.021 |

| Cinnamon | 0.094 |

| Sumac | 0.150 |

| Turmeric | 0.160 |

| Cumin | 0.210 |

| BHT (Standard) | 0.019 |

Activities Related to Plant Defense and Allelopathy

This compound belongs to the class of benzoxazinoids, which are well-known secondary metabolites in certain plants, particularly in the grass family (Poaceae). These compounds play a crucial role in plant defense against a wide range of pests and pathogens. Benzoxazinoids can act as deterrents to herbivores and have antimicrobial properties that protect the plant from fungal and bacterial infections. nih.gov

Furthermore, benzoxazinoids are implicated in allelopathy, a biological phenomenon where an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. zju.edu.cnresearchgate.net These allelochemicals can be released into the soil from living or decomposing plant tissues, thereby inhibiting the growth of neighboring plants. This provides the producing plant with a competitive advantage. The dominant allelochemical in cereals like wheat and maize is DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one), a related benzoxazinoid. nih.gov While the specific role of this compound in plant defense and allelopathy has not been individually characterized, its structural similarity to known active benzoxazinoids suggests it could have similar functions in the ecosystems where it might be naturally or synthetically present.

Other Investigated Biological Activities

Beyond agricultural applications, the 4H-3,1-benzoxazin-4-one scaffold has been explored for a range of pharmacological activities.

Derivatives of benzoxazine and the closely related quinazolinones are recognized for their anti-inflammatory and analgesic potential. ijfans.orgmongoliajol.info The general class of 4H-3,1-benzoxazin-4-one derivatives has been reported to possess antiphlogistic (anti-inflammatory) properties. bu.edu.egresearchgate.netresearchgate.net

Studies have synthesized and evaluated benzoxazinone derivatives of existing nonsteroidal anti-inflammatory drugs (NSAIDs). One such study found that a diclofenac-benzoxazinone hybrid exhibited significant anti-inflammatory activity, with a 62.61% inhibition of rat paw edema, and notable analgesic effects. mongoliajol.info Other research into 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety found that several compounds effectively reduced the production of nitric oxide (NO) and pro-inflammatory cytokines in microglial cells, indicating potent anti-inflammatory action at the cellular level. nih.gov

| Compound Class | Specific Derivative | Observed Effect | Key Finding | Source |

|---|---|---|---|---|

| Benzoxazinone-NSAID Hybrid | Diclofenac-benzoxazinone derivative | Anti-inflammatory | 62.61% inhibition of rat paw edema | mongoliajol.info |

| Benzoxazinone-NSAID Hybrid | Diclofenac-benzoxazinone derivative | Analgesic | Significant protection in acetic acid-induced writhing test | mongoliajol.info |

| 2H-1,4-benzoxazin-3(4H)-one derivative | Compounds with 1,2,3-triazole moiety | Anti-inflammatory | Significant reduction of NO and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in LPS-induced BV-2 cells | nih.gov |

The benzoxazine and quinazolinone scaffolds have been investigated for their effects on the central nervous system (CNS). The general class of 4H-3,1-benzoxazin-4-one derivatives has been associated with hypnotic activities. bu.edu.egresearchgate.netresearchgate.net Furthermore, benzoxazine derivatives are reported to have potential anticonvulsant and neuroprotective properties. ijfans.org

Research has more specifically focused on the quinazolinone derivatives that can be synthesized from 6-iodo-2-phenyl-4H-3,1-benzoxazin-4-one. A study on a series of novel 6-iodo-2-phenyl-3-substituted-quinazolin-4(3H)-ones found several compounds with significant anticonvulsant activity in both pentylenetetrazole (PTZ)-induced seizure and maximal electroshock (MES) models, with relatively low neurotoxicity. researchgate.net Molecular docking studies from this research suggested that the anticonvulsant activity could be rationalized by the compounds' binding affinity to the GABA-A receptor. researchgate.net Other studies on various quinazolin-4(3H)-one derivatives have also confirmed anticonvulsant properties, often linked to modulation of the GABA-A receptor. nih.govmdpi.com While these studies are on derivatives, they highlight the potential of the core iodo-substituted scaffold for developing CNS-active agents.

The search for new treatments for parasitic diseases has led to the investigation of a wide variety of chemical scaffolds. While specific data on the antimalarial or antitrypanosomal activity of this compound is not prominent in the literature, related compounds have been evaluated.

Some studies have explored N-acyl derivatives of 2-amino-4-chlorophenyl phenyl sulfide, which showed activity against Plasmodium falciparum, the parasite responsible for malaria. marshall.edu Other research has focused on different heterocyclic systems, such as 1,2,3-triazole derivatives, for their antitrypanosomal activity against Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov Although these compounds are not benzoxazinones, this research indicates an active search for novel antiparasitic agents among diverse heterocyclic structures. The potential of the benzoxazinone class, including iodo-substituted variants, for these applications remains an area for further investigation.

Antidiabetic and Hypolipidaemic Effects

While research specifically detailing the antidiabetic and hypolipidemic activities of this compound is not extensively documented in publicly available literature, studies on analogous compounds within the 4H-3,1-benzoxazin-4-one class have demonstrated significant potential in modulating lipid profiles. These investigations provide valuable insights into the structure-activity relationships of these derivatives and suggest that the 6-iodo substitution is a favorable feature for hypolipidemic effects.

A key study investigated a series of 2-[4-(1,1-dimethylethyl)phenyl]-4H-3,1-benzoxazin-4-ones with various substituents at the 6-position, including an iodo group. nih.gov The research revealed that these compounds possess hypocholesterolemic, hypotriglyceridemic, and high-density lipoprotein (HDL) elevating properties in both normolipidemic and hypercholesterolemic rat models. nih.gov

The findings from this study indicated that the presence of a halogen at the 6-position was conducive to the observed hypolipidemic activity. Specifically, the 6-iodo derivative demonstrated a notable impact on plasma lipid levels. The research presented evidence that the in vivo activity of these molecules may be attributed to a metabolite or a degradation product. nih.gov Although the synthesis of anticipated degradation products confirmed in vivo activity, it did not lead to an improved therapeutic margin for the most potent compound in that series, which was the 6-bromo derivative. nih.gov

It is important to note that while this study provides strong evidence for the hypolipidemic potential of the 6-iodo-4H-3,1-benzoxazin-4-one scaffold, the compound tested had a 4-(1,1-dimethylethyl)phenyl group at the 2-position, which differs from the 2-methyl group in the subject compound of this article. nih.gov

General reviews on the biological significance of benzoxazinones often mention their potential as antidiabetic and hypolipidemic agents. nih.govresearchgate.net However, these reviews frequently cite studies where the benzoxazinone moiety is part of a larger, more complex molecule, such as in thiazolidinedione derivatives, which are known for their antidiabetic properties. nih.gov

Below is a data table summarizing the hypolipidemic effects of a 6-iodo-4H-3,1-benzoxazin-4-one analogue as observed in a key study.

Table 1: Hypolipidemic Effects of 6-Iodo-2-[4-(1,1-dimethylethyl)phenyl]-4H-3,1-benzoxazin-4-one in Rats nih.gov

| Animal Model | Effect on Plasma Cholesterol | Effect on Plasma Triglycerides | Effect on HDL Cholesterol |

| Hypercholesterolemic Rats | Hypocholesterolemic | Hypotriglyceridemic | Elevating |

| Normolipidemic Rats | Hypocholesterolemic | Hypotriglyceridemic | Elevating |

This table is based on the reported activities for the 6-iodo analogue in the study by Fenton et al. (1989) and does not represent data for this compound.

Further research is required to specifically elucidate the antidiabetic and hypolipidemic profile of this compound and to understand the mechanistic pathways through which it may exert these effects. The existing data on analogous structures, however, provide a promising foundation for future investigations into its therapeutic potential in metabolic disorders.

Applications Beyond Direct Biological Impact

Building Blocks for Diverse Heterocyclic Synthesis

The strained oxazinone ring of 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one is susceptible to nucleophilic attack, a property that has been extensively exploited for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. This reactivity makes it a foundational precursor for constructing more elaborate fused ring systems.

Precursors for Quinazolinone and Quinazoline (B50416) Derivatives

This compound serves as an excellent starting material for the synthesis of 2,3-disubstituted quinazolin-4-ones. bu.edu.eg The core transformation involves the reaction of the benzoxazinone (B8607429) with various nitrogen nucleophiles, which attack the carbonyl carbon, leading to the opening of the oxazinone ring followed by cyclization to form the more stable quinazolinone core. bu.edu.egresearchgate.net

The reaction with formamide (B127407), for instance, yields 6-iodo-2-methyl-3H-quinazolin-4-one. bu.edu.eg A particularly useful derivative, 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one, is produced through hydrazinolysis, where hydrazine (B178648) hydrate (B1144303) is refluxed with the benzoxazinone in ethanol (B145695). bu.edu.egwjarr.comresearchgate.net This 3-amino derivative itself becomes a key intermediate for further functionalization. mdpi.com Other nitrogen nucleophiles like hydroxylamine (B1172632) hydrochloride, ethanolamine (B43304), aromatic amines, and amino acids have also been successfully employed to generate a diverse library of 6-iodo-2-methyl-quinazolin-4-one derivatives. researchgate.netiiste.org

| Reactant (Nitrogen Nucleophile) | Resulting Quinazolinone Derivative | Reference |

|---|---|---|

| Formamide | 6-Iodo-2-methyl-3H-quinazolin-4-one | bu.edu.eg |

| Hydrazine Hydrate | 3-Amino-6-iodo-2-methyl-3H-quinazolin-4-one | bu.edu.egresearchgate.net |

| Hydroxylamine Hydrochloride | 3-Hydroxy-6-iodo-2-methyl-3H-quinazolin-4-one | bu.edu.eg |

| Ethanolamine | 3-(2-Hydroxy-ethyl)-6-iodo-2-methyl-3H-quinazolin-4-one | researchgate.net |

| Aromatic Amines (e.g., Aniline (B41778) derivatives) | 3-Aryl-6-iodo-2-methyl-3H-quinazolin-4-ones | researchgate.net |

| Amino Acids | 2-((6-Iodo-2-methyl-4-oxo-4H-quinazolin-3-yl)amino)alkanoic acids | researchgate.net |

Synthesis of Triazoles and Other Fused Ring Systems

The derivatives obtained from this compound are instrumental in constructing polycyclic or fused heterocyclic systems. The 3-amino-6-iodo-2-methylquinazolin-4(3H)-one intermediate is particularly valuable in this context. mdpi.com The free amino group at the 3-position can be reacted with various electrophiles to build additional rings onto the quinazolinone framework.

While direct synthesis of triazoles from the benzoxazinone is not typical, a pathway via its derivatives is well-established for the general quinazolinone scaffold. Triazole-fused quinazolinones are a significant class of compounds in pharmaceutical chemistry. nih.gov The synthesis of these fused systems often involves the cyclization of a 3-amino-quinazolinone with appropriate reagents to form the triazole ring. nih.gov

Furthermore, the 3-amino-6-iodo-quinazolinone intermediate can react with other reagents to create different fused systems. For example, it can be condensed with aldehydes or isatin (B1672199) to afford the corresponding Schiff's bases, which are precursors to further cyclization reactions. researchgate.net This highlights the role of this compound as a gateway molecule to a rich variety of complex heterocyclic structures.

Material Science Applications

The chemical architecture of this compound and its derivatives, particularly the quinazolinone core, offers functionalities that are of interest in the field of material science.

Synthesis of Polymeric Materials

Benzoxazinone compounds, as a class, have been identified for their application in the synthesis of polymeric materials. bu.edu.egresearchgate.net The ability of the benzoxazinone ring to undergo ring-opening polymerization makes it a candidate for creating novel polymers with heterocyclic units integrated into the main chain, potentially imparting unique thermal and chemical properties to the resulting materials.

Components in Optoelectronic Devices

The derivatives of this compound, specifically the 6-iodo-quinazolinones, are valuable precursors for materials used in optoelectronic devices. researchgate.netresearchgate.net The iodine atom at the 6-position is a key functional handle that allows for the construction of π-extended conjugated systems through palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions. researchgate.netresearchgate.net These reactions enable the attachment of various aryl or arylalkynyl groups to the quinazoline core. scielo.org.mxsnu.edu.inresearchgate.net The resulting extended conjugation is a critical feature for materials used in applications like organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net

Fluorescence Emission Materials

The synthesis of extended conjugated systems from 6-iodo-quinazolinone derivatives directly correlates with the creation of fluorescent materials. researchgate.net Quinazolinone derivatives themselves are known to possess excellent fluorescent properties, characterized by intense luminescence and good photostability. nih.govmdpi.com By using the iodo-substituent to append different aromatic and heteroaromatic groups via cross-coupling reactions, the photophysical properties, such as the emission wavelength and quantum yield, can be systematically tuned. researchgate.net This allows for the rational design of fluorescent probes and materials with specific optical characteristics for various applications, including chemical sensors and bio-imaging. researchgate.netnih.gov

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Methodologies

The conventional synthesis of 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one typically involves the refluxing of 5-iodoanthranilic acid with acetic anhydride (B1165640). bu.edu.egbu.edu.eg While effective, this method highlights the need for more modern, sustainable, and efficient synthetic strategies. Future research should focus on "green chemistry" principles to reduce the environmental impact of chemical processes. researchgate.net

Key future research avenues include:

Catalytic Approaches: Investigating transition-metal catalyzed reactions, such as palladium-catalyzed carbonylation, could offer more efficient and atom-economical routes. organic-chemistry.orgchemistryviews.org The use of heterogeneous catalysts could also simplify product purification and catalyst recycling. organic-chemistry.org

Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and sonochemistry has been shown to accelerate reaction times and improve yields in the synthesis of related benzoxazinones. nih.gov Exploring these energy-efficient techniques for the synthesis of the title compound could lead to more rapid and sustainable production.

Deep Eutectic Solvents (DES): The use of green solvents like deep eutectic solvents (DES) is a compelling area of research. researchgate.net These solvents can act as both the reaction medium and catalyst, potentially leading to higher yields and simpler work-up procedures compared to conventional methods. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound could enable more efficient and reproducible large-scale production.

A comparative table of potential synthetic methodologies is presented below.

| Methodology | Potential Advantages | Research Focus |

| Green Catalysis | High efficiency, atom economy, potential for recyclability. organic-chemistry.org | Development of novel palladium, copper, or rhodium-based catalytic systems. chemistryviews.orgnih.gov |

| Alternative Energy Sources | Reduced reaction times, improved yields, energy efficiency. nih.gov | Optimization of microwave and ultrasound parameters for the cyclization reaction. |

| Sustainable Solvents | Environmentally benign, potential dual role as catalyst and medium. researchgate.net | Screening and application of various Deep Eutectic Solvents (DES). researchgate.net |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Design and optimization of a continuous flow reactor setup. |

Advanced Structure-Activity Relationship Elucidation for Targeted Bioactivities

Benzoxazinone (B8607429) derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. uomosul.edu.iqresearchgate.netresearchgate.net However, a comprehensive understanding of the structure-activity relationships (SAR) for this compound is still nascent. Future research should systematically explore how modifications to its chemical structure influence its biological efficacy.

Key objectives for future SAR studies include:

Systematic Derivatization: Synthesizing a library of analogues by modifying the substituents at the C-2 and C-6 positions and on the benzene (B151609) ring. For instance, replacing the C-2 methyl group with other alkyl or aryl groups, or substituting the C-6 iodo atom with other halogens or functional groups.

Computational Modeling: Employing molecular docking and other in silico techniques to predict the binding affinities and interaction modes of these derivatives with specific biological targets, such as serine proteases like α-chymotrypsin. nih.govnih.gov This can guide the rational design of more potent and selective compounds.

Broad-Spectrum Biological Screening: Testing the synthesized derivatives against a diverse panel of biological targets, including various bacterial and fungal strains, cancer cell lines, and key enzymes implicated in disease. researchgate.netiiste.org

The following table outlines potential structural modifications and their expected impact on bioactivity.

| Modification Site | Proposed Substituents | Potential Targeted Bioactivity |

| C-2 Position | Larger alkyl chains, aryl groups, heterocyclic rings. | Enhanced antimicrobial or anticancer activity. researchgate.net |

| C-6 Position | Other halogens (F, Cl, Br), electron-donating/withdrawing groups. | Modulation of enzyme inhibitory potential (e.g., serine proteases). nih.gov |

| Benzene Ring | Introduction of additional substituents (e.g., -OH, -OCH3, -NO2). | Altered pharmacokinetic properties and target specificity. |

In-depth Mechanistic Studies of Biological Actions at the Molecular Level